Neopentyl 2-bromopropanoate

Catalog No.
S15320820
CAS No.
5441-01-0
M.F
C8H15BrO2
M. Wt
223.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentyl 2-bromopropanoate

CAS Number

5441-01-0

Product Name

Neopentyl 2-bromopropanoate

IUPAC Name

2,2-dimethylpropyl 2-bromopropanoate

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

InChI

InChI=1S/C8H15BrO2/c1-6(9)7(10)11-5-8(2,3)4/h6H,5H2,1-4H3

InChI Key

FSEZYMCROKYKBK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(C)(C)C)Br

Neopentyl 2-bromopropanoate is an organic compound characterized by its ester functional group and a bromine atom attached to a propanoate backbone. The molecular formula of neopentyl 2-bromopropanoate is C7H13BrO2C_7H_{13}BrO_2. This compound features a neopentyl group, which is a branched alkyl group derived from neopentyl alcohol, and a 2-bromopropanoate moiety, indicating the presence of a bromine atom on the second carbon of the propanoate chain. The structure can be represented as:

 CH3 4C COO CH2Br\text{ CH}_3\text{ }_4\text{C COO CH}_2\text{Br}

The unique steric hindrance associated with the neopentyl group influences its reactivity and interaction in various

While specific biological activity data for neopentyl 2-bromopropanoate is limited, compounds containing bromine and ester functionalities often exhibit interesting biological properties. Esters are commonly found in natural products and can have antimicrobial or antifungal activities. Additionally, brominated compounds are known for their potential bioactivity, including effects on enzyme inhibition and cellular signaling pathways. Further studies would be required to elucidate any specific biological activities related to this compound.

Neopentyl 2-bromopropanoate can be synthesized through several methods:

  • Esterification Reaction: One common method involves reacting neopentyl alcohol with 2-bromopropanoic acid in the presence of an acid catalyst (e.g., sulfuric acid). This reaction typically requires heating under reflux conditions to promote ester formation.
    Neopentyl Alcohol+2 Bromopropanoic AcidNeopentyl 2 Bromopropanoate+Water\text{Neopentyl Alcohol}+\text{2 Bromopropanoic Acid}\rightarrow \text{Neopentyl 2 Bromopropanoate}+\text{Water}
  • Bromination of Propanoate Esters: Another approach involves brominating propanoate esters using bromine or phosphorus tribromide in a suitable solvent, followed by isolation and purification of the desired product.

Neopentyl 2-bromopropanoate has potential applications in various fields:

  • Synthetic Organic Chemistry: It serves as an intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical and agrochemical industries.
  • Polymer Chemistry: The compound may be used in polymerization processes where brominated compounds are required for specific properties in polymer materials.
  • Research: Due to its unique structural features, it is useful for studying reaction mechanisms involving sterically hindered substrates.

Interaction studies involving neopentyl 2-bromopropanoate focus on its reactivity with different nucleophiles and electrophiles. Research indicates that the steric hindrance from the neopentyl group significantly affects reaction rates and pathways. For example, studies have shown that nucleophilic substitution reactions at the neopentyl carbon are considerably slower compared to primary alkyl halides due to increased steric hindrance .

Additionally, interactions with various solvents and catalysts can alter its reactivity profile, making it an interesting subject for mechanistic studies.

Several compounds share structural similarities with neopentyl 2-bromopropanoate. Here are some comparable compounds:

Compound NameStructureUnique Features
Neopentyl Bromide(CH₃)₄CBrHalogenated alkane; exhibits low reactivity in SN2S_N2 reactions due to sterics.
Isobutyl 2-bromopropanoate(CH₃)₂CHC(=O)OCH₂BrLess sterically hindered; reacts faster than neopentyl derivatives.
tert-Butyl 2-bromobutanoate(CH₃)₃C-C(=O)OCH₂BrSimilar branching but different carbon chain length; shows different reactivity patterns.
Ethyl 2-bromobutanoateCH₃CH₂C(=O)OCH₂BrStraight-chain structure; more reactive due to lower steric hindrance.

Neopentyl 2-bromopropanoate stands out due to its significant steric hindrance from the branched neopentyl group, which greatly influences its chemical behavior compared to these similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

222.02554 g/mol

Monoisotopic Mass

222.02554 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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